tert-Butyl peroxyacetate

Catalog No.
S544978
CAS No.
107-71-1
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl peroxyacetate

CAS Number

107-71-1

Product Name

tert-Butyl peroxyacetate

IUPAC Name

tert-butyl ethaneperoxoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3

InChI Key

SWAXTRYEYUTSAP-UHFFFAOYSA-N

SMILES

CC(=O)OOC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

tert-Butyl peroxyacetate

Canonical SMILES

CC(=O)OOC(C)(C)C

Description

The exact mass of the compound tert-Butyl peroxyacetate is 132.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118417. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.
  • Free Radical Polymerization Studies

    TBPA is a well-characterized and readily available initiator for studying free radical polymerization kinetics and mechanisms. Researchers can use it to investigate the influence of various factors, such as temperature, solvent, and monomer concentration, on polymerization rate and polymer properties [].

    • For instance, studies have employed TBPA to explore the controlled radical polymerization (CRP) techniques like RAFT (Reversible Addition-Fragmentation Transfer) polymerization. By varying the TBPA concentration and structure of the RAFT agent, researchers can tailor the polymer chain architecture and functionality [].
  • Development of Novel Polymers

    The ability of TBPA to initiate polymerization across a wide range of monomers makes it valuable for synthesizing novel polymers with unique properties. Researchers can utilize TBPA to create functional polymers for applications in areas like biomaterials, drug delivery, and electronics [].

    • An example includes the synthesis of biodegradable polymers for biomedical applications. TBPA can be used to initiate the polymerization of monomers derived from natural resources, leading to the development of eco-friendly and biocompatible materials [].
  • Polymer Blend and Composite Research

    TBPA plays a role in studying the compatibility and interactions between different polymers. By incorporating TBPA during the polymerization of various monomers, researchers can create polymer blends and composites with tailored properties.

    • Studies have employed TBPA to prepare polymer nanocomposites, where TBPA initiates the polymerization of a matrix polymer around pre-dispersed nanoparticles. This approach allows researchers to investigate the impact of nanoparticles on the mechanical and thermal properties of the composite material [].

Molecular Structure Analysis

The molecular structure of TBPA consists of a central peroxide (O-O) linkage connected to a tert-butyl group [(CH3)3C] and an acetate group (CH3COO) []. The key features include:

  • Peroxide bond: The O-O bond is weak and prone to homolytic cleavage, generating free radicals that initiate polymerization reactions [].
  • Electron-donating groups: The tert-butyl group is an electron-donating group, which increases the stability of the peroxide bond compared to other organic peroxides [].

Chemical Reactions Analysis

Synthesis

TBPA is typically synthesized by the reaction of acetic acid with hydrogen peroxide in the presence of a strong acid catalyst.

CH3COOH + H2O2 -> (CH3COO)2 + H2O (acid catalyst)

Decomposition

TBPA is thermally unstable and decomposes exothermically to release tert-butyl radicals, acetic acid, and oxygen gas [].

(CH3COO)2C(CH3)3 -> CH3COOH + (CH3)3C* + CH3COOH + O2

Polymerization initiation

TBPA is a free radical initiator used in the polymerization of various monomers, including acrylates and methacrylates []. The decomposition of TBPA generates free radicals which attack the monomer molecules, initiating the polymerization chain reaction.


Physical And Chemical Properties Analysis

  • Appearance: Colorless to pale yellow liquid [].
  • Melting point: Below -19 °C [].
  • Boiling point: Decomposes at 70 °C [].
  • Density: Around 1.32 g/mL at 25 °C [].
  • Solubility: Miscible with organic solvents like toluene and acetone [].
  • Stability: Thermally unstable and decomposes readily [].
  • Flammability: Flammable liquid with a flash point below room temperature [].

tert-Butyl peroxyacetate is a hazardous material and should be handled with extreme caution. Here's a summary of the safety concerns:

  • Flammability: Highly flammable and can readily ignite upon contact with heat, sparks, or open flames [].
  • Explosivity: The decomposition of TBPA can be explosive, especially if heated or confined [].
  • Oxidizing agent: Can cause fires or explosions on contact with combustible materials [].
  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Causes irritation and potential burns upon contact [].

Due to these hazards, TBPA requires special storage conditions in cool, well-ventilated areas away from heat sources and incompatible materials [].

, primarily involving the generation of free radicals. It can decompose thermally, leading to the formation of acetone and other byproducts. The decomposition reaction can be represented as follows:

C6H12O3C3H6O+C3H6+O2\text{C}_6\text{H}_{12}\text{O}_3\rightarrow \text{C}_3\text{H}_6\text{O}+\text{C}_3\text{H}_6+\text{O}_2

In addition, it can engage in esterification reactions, particularly when reacting with alcohols to form esters and release acetic acid . The compound is also utilized in polymerization processes where it acts as a radical initiator, facilitating the formation of polymers from monomers.

Tert-Butyl peroxyacetate can be synthesized through various methods, including:

  • Reaction of Acetic Anhydride and Tert-Butyl Hydroperoxide: This method typically involves an acid-catalyzed reaction that yields tert-butyl peroxyacetate along with acetic acid as a byproduct.
  • Direct Peroxidation: Involves the reaction of tert-butyl alcohol with acetic acid in the presence of an oxidizing agent.
  • Auto-oxidation Processes: Utilizing oxygen under controlled conditions to convert tert-butyl alcohol into tert-butyl peroxyacetate .

These methods highlight the versatility and accessibility of this compound for industrial applications.

Tert-Butyl peroxyacetate is primarily used as a radical initiator in polymer chemistry, particularly in the production of various plastics and synthetic fibers. Its ability to generate free radicals makes it valuable in processes such as:

  • Polymerization: Initiating reactions for creating polymers from monomers.
  • Oxidative Reactions: Serving as an oxidizing agent in organic synthesis.
  • Synthesis of Fine Chemicals: Used in producing specialty chemicals through selective oxidation processes .

Studies on the interactions of tert-Butyl peroxyacetate have focused on its thermal stability and potential hazards during processing. The compound can undergo autocatalytic decomposition at elevated temperatures, which poses risks in industrial settings. Research has employed numerical simulations and calorimetric techniques to assess these risks, emphasizing the importance of safe handling practices .

Tert-Butyl peroxyacetate shares similarities with other organic peroxides but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

Compound NameFormulaKey Characteristics
Tert-Butyl HydroperoxideC4_4H10_10O2_2Less reactive than tert-butyl peroxyacetate; used in oxidation processes .
Di-Tert-Butyl PeroxideC8_8H18_18O4_4Known for its thermal instability; commonly used as a radical initiator .
Benzoyl PeroxideC14_14H10_10O4_4Widely used in polymerization; more reactive than tert-butyl peroxyacetate .
Cumene HydroperoxideC9_9H10_10O2_2Utilized in phenol production; less stable than tert-butyl peroxyacetate .

The uniqueness of tert-butyl peroxyacetate lies in its balance between stability and reactivity, making it suitable for various applications while requiring careful handling due to its potential hazards.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Liquid

XLogP3

1.1

Exact Mass

132.0786

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FJ3F3S50CS

GHS Hazard Statements

Aggregated GHS information provided by 549 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (10.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

107-71-1

Wikipedia

Tert-butyl peroxyacetate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

General Manufacturing Information

Adhesive manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Ethaneperoxoic acid, 1,1-dimethylethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Vickers CJ, Mei TS, Yu JQ. Pd(II)-catalyzed o-C-H acetoxylation of phenylalanine and ephedrine derivatives with MeCOOO(t)Bu/Ac2O. Org Lett. 2010 Jun 4;12(11):2511-3. doi: 10.1021/ol1007108. PubMed PMID: 20446711.

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